

Reasons for the discontinuation of inhaled nedocromil (Tilade)

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Compound of Interest

Compound Name: Nedocromil

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Technical Support Center: Inhaled Nedocromil (Tilade)

This technical support center provides researchers, scientists, and drug development professionals with information regarding the discontinued inhaled asthma medication, **nedocromil** sodium (Tilade). The content is presented in a question-and-answer format to address specific issues that may be encountered during experimental research.

Frequently Asked Questions (FAQs)

Q1: What were the primary reasons for the discontinuation of inhaled **nedocromil** (Tilade)?

The discontinuation of inhaled **nedocromil** (Tilade) was primarily due to regulatory and manufacturing challenges related to its delivery system. The main contributing factors were:

- **Phase-out of Chlorofluorocarbon (CFC) Propellants:** Tilade inhalers used CFCs as a propellant.^[1] Due to their harmful effects on the ozone layer, international agreements, such as the Montreal Protocol, mandated the phase-out of CFCs in most applications, including metered-dose inhalers.^{[2][3]} The FDA announced the phase-out of seven CFC-containing inhalers, including Tilade, with a final sale date of June 14, 2010, in the United States.^{[1][4]}
- **Manufacturing Challenges:** King Pharmaceuticals, the manufacturer at the time of its discontinuation in the U.S., cited the inability to identify a qualified manufacturer for a CFC

propellant inhaler as a key reason for ceasing production.[5] The transition to hydrofluoroalkane (HFA) propellants required significant investment and reformulation, which may not have been commercially viable for all existing products.[3]

- **Availability of Alternative Therapies:** The emergence and widespread adoption of other classes of asthma medications, such as inhaled corticosteroids and leukotriene receptor antagonists, provided alternative treatment options that may have influenced the market viability of **nedocromil**. [6][7]

Q2: What is the primary mechanism of action of **nedocromil** sodium?

Nedocromil sodium's primary mechanism of action is as a mast cell stabilizer.[8][9] It inhibits the degranulation of mast cells, thereby preventing the release of inflammatory mediators such as histamine, leukotrienes (LTC₄), and prostaglandin D₂. [10][11] This action helps to prevent both the early and late phases of an allergic response.

Beyond mast cell stabilization, **nedocromil** also exhibits a broader anti-inflammatory profile by affecting other key inflammatory cells involved in asthma, including:

- **Eosinophils and Neutrophils:** It inhibits their chemotaxis (movement towards an inflammatory stimulus) and activation. [10][11]
- **Macrophages and Monocytes:** It can block their activation. [10]
- **T-cells:** It has been shown to inhibit mitogen- or antigen-induced T-cell proliferation and the production of interleukin-2 and tumor necrosis factor. [7]
- **Chloride Channel Blockade:** **Nedocromil** has been shown to inhibit chloride ion flux in mast cells, epithelial cells, and neurons. This may be a unifying mechanism that contributes to its inhibitory effects on a range of cells involved in asthma.

It is important to note that **nedocromil** does not possess inherent bronchodilator, antihistamine, or corticosteroid activity. [11]

Troubleshooting Experimental Protocols

Problem: Inconsistent results in mast cell degranulation assays when evaluating **nedocromil**'s inhibitory effects.

Possible Causes and Solutions:

- Cell Viability and Purity:
 - Troubleshooting: Ensure high viability (>95%) and purity of mast cell preparations. Contamination with other cell types can lead to variable results.
 - Recommendation: Use validated cell isolation techniques and assess viability and purity using methods like trypan blue exclusion and flow cytometry.
- Drug Concentration and Solubility:
 - Troubleshooting: **Nedocromil** is hydrophilic.^[10] Improper dissolution or precipitation at high concentrations can affect its effective concentration in the assay.
 - Recommendation: Prepare fresh solutions of **nedocromil** in an appropriate buffer. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and stimulus.
- Stimulus Potency:
 - Troubleshooting: The concentration and type of stimulus used to induce degranulation (e.g., IgE/anti-IgE, compound 48/80) can significantly impact the observed inhibition.
 - Recommendation: Titrate the stimulus to achieve a submaximal degranulation response (typically 50-80% of maximum). This will create a suitable window to observe inhibitory effects.
- Incubation Times:
 - Troubleshooting: Pre-incubation time with **nedocromil** and the duration of stimulation are critical parameters.
 - Recommendation: Optimize pre-incubation time with **nedocromil** to allow for sufficient target engagement. The stimulation time should be long enough to induce degranulation

but short enough to avoid secondary effects.

Data Presentation

Table 1: Summary of Quantitative Data from Clinical Trials Comparing Inhaled **Nedocromil** with Placebo.

Efficacy Endpoint	Nedocromil Sodium	Placebo	Study Population	Key Findings
FEV1 Improvement	Statistically significant improvement	No significant improvement	Adults with moderate to severe asthma	Nedocromil improved lung function compared to placebo.
Symptom Scores	Statistically significant reduction in daytime and nighttime asthma and cough scores	No significant improvement	Adults with moderate to severe asthma	Nedocromil was effective in reducing patient-reported asthma symptoms.
Bronchodilator Use	Statistically significant reduction	No significant change	Adults with moderate to severe asthma	Patients using nedocromil required less rescue medication.
Withdrawal due to Adverse Events	6.0%	5.7%	4,400 patients in placebo-controlled trials	Withdrawal rates were similar, with bad taste being more frequent in the nedocromil group. [10]

Table 2: Summary of Quantitative Data from a Comparative Clinical Trial of **Nedocromil**, Triamcinolone (Inhaled Corticosteroid), and Montelukast in Children with Mild to Moderate

Asthma.

Efficacy Endpoint	Nedocromil	Triamcinolone Acetonide	Montelukast	Key Findings
FEV1	Improved	Statistically significant increase	Statistically significant increase	Triamcinolone and montelukast showed a stronger effect on FEV1 than nedocromil.
Total Asthma Symptom Score	Improved	Statistically significant decrease	Statistically significant decrease	Triamcinolone and montelukast had a stronger effect on reducing asthma symptoms than nedocromil.
Nocturnal Asthma Symptoms	Reduction	Statistically significant reduction (p < 0.001 vs. nedocromil)	Statistically significant reduction (p = 0.001 vs. nedocromil)	Triamcinolone and montelukast were more effective at reducing nighttime symptoms.
Eosinophil Blood Count	No significant change	Statistically significant decrease	Statistically significant decrease	Triamcinolone and montelukast demonstrated a greater systemic anti-inflammatory effect.

Experimental Protocols

1. In Vitro Mast Cell Degranulation Assay (β-hexosaminidase release)

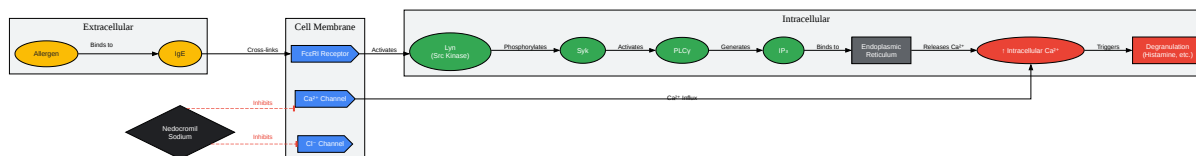
- Objective: To assess the ability of **nedocromil** to inhibit IgE-mediated degranulation of mast cells.
- Methodology:
 - Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) or primary mast cells in appropriate media.
 - Sensitization: Sensitize the mast cells with anti-DNP IgE overnight.
 - Pre-treatment: Wash the cells and pre-incubate with varying concentrations of **nedocromil** sodium or vehicle control for a predetermined time (e.g., 30 minutes).
 - Stimulation: Induce degranulation by adding DNP-BSA. Include a positive control (e.g., Triton X-100 for total lysis) and a negative control (unstimulated cells).
 - Quantification: After incubation, centrifuge the plate and collect the supernatant. Measure the activity of the released β -hexosaminidase in the supernatant and the cell lysate using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl- β -D-glucosaminide).
 - Analysis: Calculate the percentage of β -hexosaminidase release for each condition and determine the IC50 of **nedocromil**.

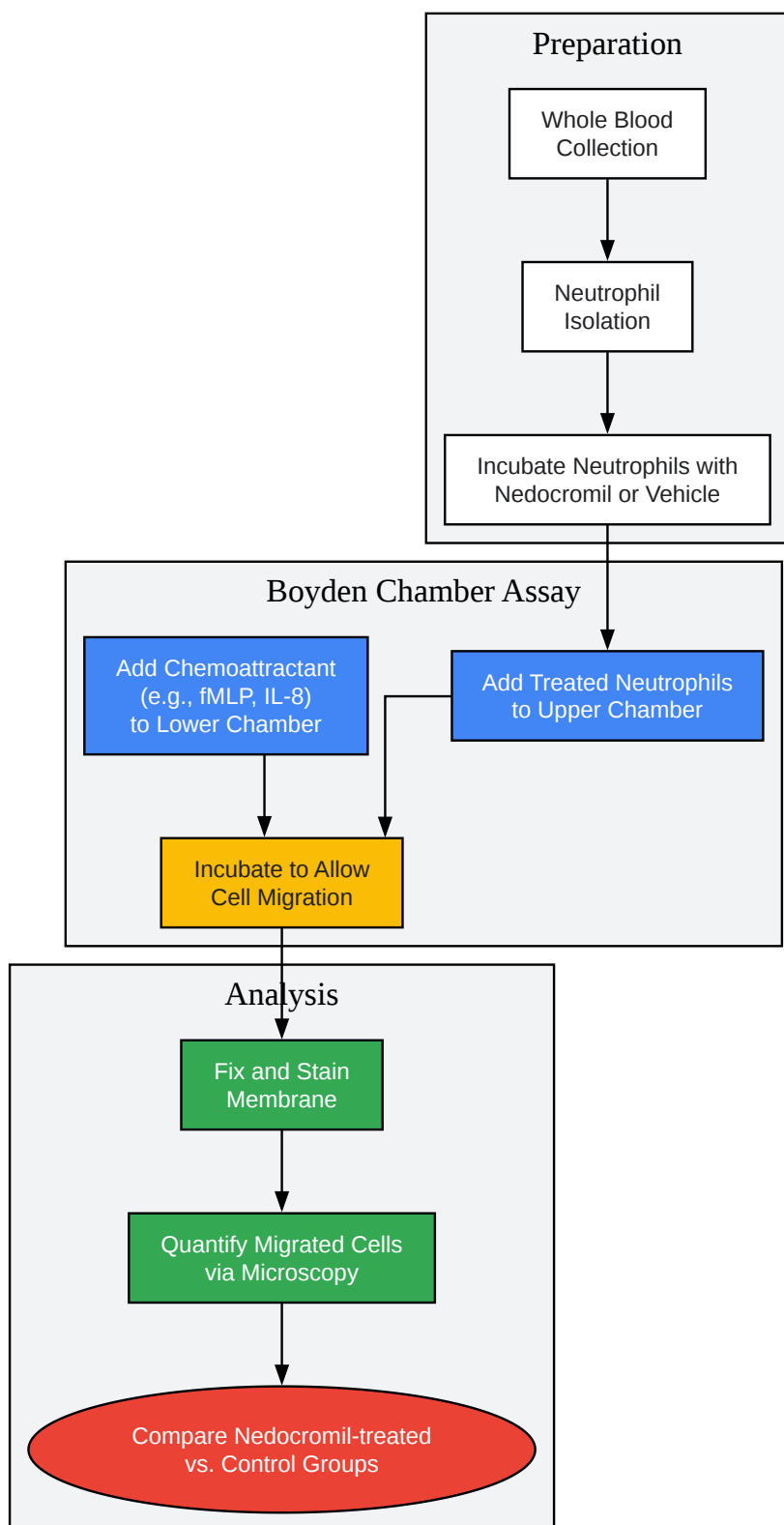
2. In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

- Objective: To evaluate the effect of **nedocromil** on neutrophil migration towards a chemoattractant.
- Methodology:
 - Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation.
 - Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane.
 - Chemoattractant: Place a chemoattractant (e.g., fMLP, IL-8) in the lower chamber.

- Cell Treatment: Pre-incubate the isolated neutrophils with different concentrations of **nedocromil** or vehicle control.
- Migration: Add the treated neutrophils to the upper chamber and incubate to allow for migration through the membrane towards the chemoattractant.
- Quantification: After the incubation period, fix and stain the membrane. Count the number of migrated cells in multiple fields under a microscope.
- Analysis: Compare the number of migrated cells in the **nedocromil**-treated groups to the control group to determine the inhibitory effect.

Mandatory Visualizations





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